ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
Overview
Description
Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, also known as coumarin-3-carboxylic acid ethyl ester, is a synthetic compound that belongs to the coumarin family. Coumarins are widely used in the pharmaceutical industry due to their diverse biological activities. This compound has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Photoluminescence Properties
Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, a derivative of ethyl coumarin-3-carboxylate, has been studied for its photoluminescence properties. Research indicates that derivatives like ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate show strong blue-violet emission under ultraviolet light excitation, suggesting applications in photoluminescent materials (Song, Li-Meia, Gao, & Jian-hua, 2014).
Anticorrosive Properties
Ethyl polyfluoro-4-hydroxy-2-oxo-2H-chromene-3-carboxylates, related to the ethyl 8-methoxy derivative, have shown efficacy in inhibiting hydrochloric acid corrosion of mild steel. Their ability to prevent corrosion at low concentrations makes them potential candidates for industrial applications (K. V. Shcherbakov, T. Gorbunova, Y. Burgart, & V. I. Saloutin, 2014).
Antibacterial Activities
Studies on ethyl 2-oxo-2H-chromene-3-carboxylate complexes have shown significant antibacterial properties, particularly against bacteria isolated from wound infections. These findings highlight the potential use of such complexes in medical applications for treating bacterial infections (Ashraf S. Hassan, 2014).
Fluorescent Properties and Chemical Structure
The fluorescent properties of ethyl 2-oxo-2H-chromene-3-carboxylate derivatives have been studied, with one compound showing a maximum fluorescence emission at 406 nm. This research is important for understanding the chemical structure and potential applications in fluorescence-based technologies (Bai Jing-hua, 2011).
Antifungal and Antioxidant Agents
Derivatives of ethyl 7-((1-(benzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-oxo-2H-chromene-3-carboxylates have shown potential as antifungal and antioxidant agents. Their efficacy against various human pathogenic fungal strains and antioxidant properties indicate their potential in pharmaceutical applications (M. Shaikh, Dnyaneshwar D. Subhedar, F. Khan, J. Sangshetti, & B. Shingate, 2016).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that the compound can be synthesized via a knoevenagel condensation reaction . The specific interactions with its targets and the resulting changes are yet to be elucidated.
Result of Action
It’s known that the compound can react with hydrazine hydrate in refluxing ethanol to yield salicylaldehyde azine . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate are not well-studied. Coumarins are known to interact with various enzymes and proteins. They can inhibit the activity of certain enzymes, such as those involved in the inflammatory response
Cellular Effects
The cellular effects of this compound are also not well-documented. Coumarins have been shown to influence cell function in various ways. They can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that coumarins can bind to various biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Properties
IUPAC Name |
ethyl 8-methoxy-2-oxochromene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-3-17-12(14)9-7-8-5-4-6-10(16-2)11(8)18-13(9)15/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXWFSDEXYKQST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280521 | |
Record name | NSC17332 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40280521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1729-02-8 | |
Record name | NSC17332 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17332 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC17332 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40280521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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